molecular formula C14H21NO2 B2567236 methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate CAS No. 338963-18-1

methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate

Cat. No.: B2567236
CAS No.: 338963-18-1
M. Wt: 235.327
InChI Key: IXJBCIMDMSGUPH-UHFFFAOYSA-N
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Description

“Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate” is a chemical compound with the CAS Number: 338963-18-1. It has a molecular weight of 235.33 and its IUPAC name is this compound . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-cyclohexyl-2-(1H-pyrrol-1-yl)propanoate is related to pyrrole alkaloids and derivatives that have been synthesized and analyzed for their unique chemical structures and properties. For instance, a study has discussed the synthesis of new pyrrole alkaloids with bulky N‐alkyl side chains containing stereogenic centers from Lycium chinense, highlighting the complexity of these molecules and their diastereotopic characteristics due to the presence of stereogenic centers in the bulky N-alkyl side chain U. Youn et al., 2013.

Potential Applications in Tobacco Flavoring

A specific derivative, methyl 3-(2-oxo-cyclohexyl)propionate, has been synthesized and proposed as a tobacco additive, showcasing the diverse applications of compounds within this chemical family beyond traditional pharmaceutical uses Zhao Yu, 2010.

Exploration in Organic Synthesis

Compounds similar to this compound have been utilized in organic synthesis, demonstrating their versatility in the construction of complex molecular architectures. For example, the development of scalable processes for the synthesis of insecticidal candidates illustrates the utility of pyrrolopyridine derivatives in producing compounds with significant practical applications Qiang Yang et al., 2019.

Antimicrobial Properties

Studies have also focused on the antimicrobial properties of pyrrole derivatives, suggesting potential for these compounds in addressing microbial resistance and developing new therapeutic agents. A study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities, providing insights into the role these compounds could play in future antimicrobial strategies M. Hublikar et al., 2019.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name

methyl 3-cyclohexyl-2-pyrrol-1-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14(16)13(15-9-5-6-10-15)11-12-7-3-2-4-8-12/h5-6,9-10,12-13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJBCIMDMSGUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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